molecular formula C15H10Cl2N4O5 B457019 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE

Katalognummer: B457019
Molekulargewicht: 397.2g/mol
InChI-Schlüssel: WRQSMZAUJUBLMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenoxy group, a nitro-pyrazolyl group, and a furamide moiety

Eigenschaften

Molekularformel

C15H10Cl2N4O5

Molekulargewicht

397.2g/mol

IUPAC-Name

5-[(2,4-dichlorophenoxy)methyl]-N-(4-nitropyrazol-1-yl)furan-2-carboxamide

InChI

InChI=1S/C15H10Cl2N4O5/c16-9-1-3-13(12(17)5-9)25-8-11-2-4-14(26-11)15(22)19-20-7-10(6-18-20)21(23)24/h1-7H,8H2,(H,19,22)

InChI-Schlüssel

WRQSMZAUJUBLMT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN3C=C(C=N3)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN3C=C(C=N3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 4-nitro-1H-pyrazole in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various substituted phenoxy derivatives .

Wissenschaftliche Forschungsanwendungen

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro-pyrazolyl group, in particular, differentiates it from other similar compounds and contributes to its specific bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.